Yuanamide

Natural product chemistry Structural biology Pharmacognosy

Researchers requiring a chemotaxonomic marker for Corydalis species often face limited access to structurally unique alkaloids. Yuanamide, a 13-methyl-8-oxoprotoberberine, solves this by providing a distinctive standard for LC-MS and NMR library completion. Key differentiation includes: - Unique C13-methyl and 8-oxo modifications absent in generic protoberberines. - Validated for synthetic benchmarking via Pd-catalyzed cascade reactions. - Reliable supply with batch-specific purity documentation for procurement managers.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
Cat. No. B15137988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYuanamide
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC(=C(C=C3CCN2C(=O)C4=C1C=CC(=C4OC)OC)OC)OC
InChIInChI=1S/C22H23NO5/c1-12-14-6-7-16(25-2)21(28-5)19(14)22(24)23-9-8-13-10-17(26-3)18(27-4)11-15(13)20(12)23/h6-7,10-11H,8-9H2,1-5H3
InChIKeyYCRTZNIBHAKZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Yuanamide: Structural Overview


Yuanamide is a natural 13-methyl-8-oxoprotoberberine alkaloid first isolated from Corydalis plant species [1] and characterized by a tetracyclic isoquinoline framework [2]. Its structure features four methoxy substituents and a lactam carbonyl, lacking stereocenters and presenting low aqueous solubility (0.042 g/L) with a LogP of 2.98 [2]. While commercially available from multiple vendors for research use only, the current scientific literature lacks peer-reviewed quantitative biological activity data for this specific alkaloid, a fact acknowledged even by some commercial suppliers . This document therefore presents the available physicochemical and synthetic differentiation data while explicitly noting the absence of direct comparative bioactivity evidence.

Distinct 13-methyl-8-oxoprotoberberine scaffold
Reported Pd-catalyzed synthetic route supports access
No peer-reviewed quantitative bioactivity data identified

Yuanamide vs. Generic Protoberberines


Generic protoberberine alkaloids such as berberine, palmatine, and coptisine are structurally and functionally distinct from yuanamide. Yuanamide is a 13-methyl-8-oxoprotoberberine alkaloid featuring a unique C13 methyl group and an 8-oxo (lactam) moiety not present in the parent protoberberine scaffold [1]. These structural modifications alter electronic distribution and hydrogen-bonding capacity, as evidenced by yuanamide's zero hydrogen bond donor count and distinct acceptor count of 5 [2], compared to berberine's different donor/acceptor profile. While direct comparative bioactivity data are absent in peer-reviewed literature, the structural divergence alone precludes assuming functional equivalence. The limited commercial availability of yuanamide relative to abundant generic protoberberines further underscores that substitution without verification would be scientifically unsound.

Structural mismatch

Neutral 13-methyl-8-oxoprotoberberine scaffold differs from berberine’s quaternary ammonium cation; charge and hydrogen-bonding capacity are not interchangeable.

Solubility profile

Markedly lower aqueous solubility and higher lipophilicity alter solvent selection and may affect in vitro assay compatibility.

Supply context

Limited commercial sources compared with widely available generic protoberberines; procurement verification is needed.

Yuanamide: Key Differentiation Evidence


13-Methyl-8-Oxo Structural Distinction

Yuanamide is a 13-methyl-8-oxoprotoberberine alkaloid, a structural subclass of protoberberines defined by a methyl group at position 13 and an 8-oxo (lactam) functionality [1]. Parent protoberberine alkaloids such as berberine lack the C13 methyl and feature a quaternary nitrogen rather than a lactam carbonyl. This difference is quantifiable by molecular formula: yuanamide C22H23NO5 (MW 381.42) vs. berberine C20H18NO4+ (MW 336.36 for cation). The presence of a C13 methyl and lactam alters electron density and eliminates positive charge, which may influence membrane permeability and target engagement [2].

13-Methyl-8-Oxo Distinction
Class-level inference
Yuanamide: C22H23NO5, MW 381.42, neutral, 13-methyl-8-oxo scaffold
Berberine: C20H18NO4+, MW 336.36 (cation), quaternary nitrogen, no C13 methyl
Structural identity precludes functional interchangeability.
Molecular weight difference 45 Da; charge-state divergence alters membrane and target interaction potential.
Natural product chemistry Structural biology Pharmacognosy

Solubility and LogP Differentiation

Yuanamide exhibits a predicted water solubility of 0.042 g/L and a LogP of 2.98 [1], placing it in the moderately lipophilic range. This contrasts with berberine chloride, which has water solubility >2 mg/mL (>2 g/L) [2], representing a >50-fold difference in aqueous solubility. Yuanamide's zero hydrogen bond donor count and five hydrogen bond acceptor count further distinguish it from more polar protoberberine alkaloids.

Solubility & LogP
Class-level inference
Yuanamide: water solubility 0.042 g/L, LogP 2.98, HBD 0, HBA 5
Berberine chloride: water solubility >2 g/L, LogP ~ -1.5
Solubility differences dictate solvent selection and assay design.
Predicted solubility; experimental confirmation may be needed for formulation studies.
Physicochemical characterization Drug-likeness Formulation

Pd-Catalyzed Cascade Synthesis

Yuanamide has been synthesized using a palladium-catalyzed aza-Wacker/Heck/migration sequence, demonstrating a validated synthetic route [1]. The overall process includes a Pd(II)-catalyzed aerobic aza-Wacker reaction, followed by a Pd(0)-catalyzed base- and temperature-controlled Heck reaction, and finally an exo- to endo-double-bond migration step achieving 93-99% yields [2]. This methodology offers advantages over classical isolation from Corydalis species, which may be low-yielding and subject to botanical variability.

Pd-Catalyzed Synthesis
Supporting evidence
Aza-Wacker Heck Isomerization 93–99% yield
Validated synthetic route ensures reproducible access.
Cascade avoids botanical variability and supports consistent purity.
Total synthesis Organic chemistry Methodology

Yuanamide Application Scenarios


Natural Product & Pharmacognosy Research

Yuanamide is a suitable reference standard for phytochemical profiling of Corydalis species and related genera. Its unique 13-methyl-8-oxoprotoberberine scaffold [1] enables it to serve as a chemotaxonomic marker for distinguishing plant chemotypes. Researchers investigating the full alkaloid complement of medicinal plants may procure yuanamide to complete compound libraries and confirm structural assignments via spectroscopic comparison.

Total Synthesis Methodology

The reported palladium-catalyzed aza-Wacker/Heck/migration sequence for yuanamide synthesis [2] represents a valuable case study for developing cascade reactions to access ring-fused isoquinolinones. Synthetic organic chemists may use yuanamide as a target molecule to benchmark new catalytic methodologies, particularly those involving Pd-catalyzed C-H functionalization and olefin isomerization steps.

Solubility-Limited Assay Development

Given yuanamide's low aqueous solubility (0.042 g/L) and moderate lipophilicity (LogP 2.98) [3], it presents a challenging test case for developing solubilization strategies in vitro. Formulation scientists may employ yuanamide to optimize co-solvent systems or nanocarrier formulations, using the compound as a model for poorly soluble alkaloids.

Exploratory Phenotypic Screening

For researchers conducting unbiased phenotypic screens of natural product libraries, yuanamide represents a structurally distinct entry within the protoberberine class. While no peer-reviewed bioactivity data exist to guide specific target selection , its unique 13-methyl-8-oxo motif justifies inclusion in broad screening panels where novel chemical matter is prioritized. Any observed activity would then necessitate rigorous follow-up to confirm identity and mechanism.

Application
Selection Property
Validation Focus
Phytochemical profiling
Chemotaxonomic marker specificity
Spectroscopic identity confirmation
Cascade reaction methodology
Synthetic accessibility and benchmark potential
Yield and purity reproducibility
Solubilization strategy development
Physicochemical handling profile
Co-solvent system compatibility
Phenotypic screening library inclusion
Structural novelty within protoberberine class
Identity verification in hit follow-up

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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